molecular formula C17H11BrN2O3 B4843189 5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4843189
M. Wt: 371.2 g/mol
InChI Key: HASKGQOXFQNTOL-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves multi-step reactions starting from readily available substrates. A representative method includes the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine , an important intermediate in the synthesis of various pyrimidine derivatives. This compound is synthesized from methyl 2-(4-bromophenyl) acetate through a series of reactions, highlighting the complexity and the strategic approach needed in synthesizing such compounds (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques like NMR, MS, and single-crystal X-ray diffraction. For instance, the crystal structure and Density Functional Theory (DFT) study of a similar compound, 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine , demonstrate the importance of structural determination in understanding the compound's properties and potential applications (Mu et al., 2015).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of diverse pyrimidine derivatives, such as thiadiazoles, pyrazolopyrimidines, and thienopyrimidines, from a 5-bromobenzofuran precursor, showcases the versatility of pyrimidine chemistry in generating compounds with potentially significant biological activities (Abdelhamid et al., 2016).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The synthesis and crystallographic analysis of compounds like N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide reveal insights into their solid-state properties and potential for material science applications (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a pivotal role in the functional application of pyrimidine derivatives. Studies focusing on the synthesis and antitumor activity of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine highlight the medicinal chemistry aspect of pyrimidine derivatives (Grivsky et al., 1980).

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-12-8-6-11(7-9-12)10-14-15(21)19-17(23)20(16(14)22)13-4-2-1-3-5-13/h1-10H,(H,19,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKGQOXFQNTOL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-bromobenzylidene)-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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